![molecular formula C16H14N4O6S2 B4956356 N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)

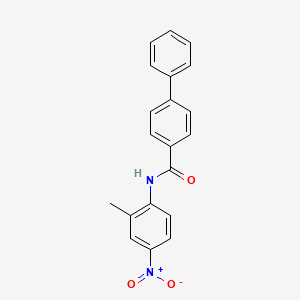

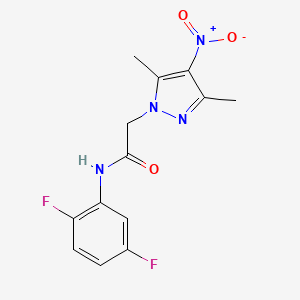

N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N’-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]” is a compound that has been studied for its potential antioxidant and anti-inflammatory properties . It is a type of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, a class of compounds that have been synthesized and evaluated for their anti-inflammatory and antioxidant activity .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid, a key intermediate in the synthesis, is obtained by refluxing maleic anhydride and thiourea in concentrated hydrochloric acid .Molecular Structure Analysis

The molecular formula of “N,N’-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]” is C16H14N4O6S2. It has an average mass of 422.436 Da and a monoisotopic mass of 422.035461 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Aplicaciones Científicas De Investigación

Zinc-Selective Electrode

- Abstract : A Schiff base N,N’-benzene-1,2-diylbis[1-(pyridin-2-yl)ethanimine] was synthesized and used as an ionophore for selective determination of zinc ions in various samples .

- Application : The compound acts as an ionophore in a zinc-selective polymeric membrane electrode. It demonstrates good selectivity for zinc ions (Zn2+) over other metal cations, including alkali, alkaline earth, transition, and rare earth metals. The electrode works effectively within a wide concentration range and maintains stability over extended periods .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that the compound forms intermolecular hydrogen bonds with its targets . This interaction can lead to changes in the target’s structure and function, potentially altering cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as apoptosis or inhibition of cell proliferation .

Result of Action

Similar compounds have been found to induce hemolysis in red blood cells and display leishmaniacidal potential .

Propiedades

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S2/c21-11(5-9-13(23)19-15(25)27-9)17-7-2-1-3-8(4-7)18-12(22)6-10-14(24)20-16(26)28-10/h1-4,9-10H,5-6H2,(H,17,21)(H,18,22)(H,19,23,25)(H,20,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJGPLGLUAQUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=O)S2)NC(=O)CC3C(=O)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-2-(3-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956280.png)

![3-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956289.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4956300.png)

![2,5-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4956307.png)

![7-{[bis(2-hydroxyethyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4956331.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)

![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)

![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)